molecular formula C9H13NO3 B3362266 2-Methoxyhexahydro-1H-isoindole-1,3(2H)-dione CAS No. 96796-34-8

2-Methoxyhexahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B3362266
CAS RN: 96796-34-8
M. Wt: 183.2 g/mol
InChI Key: NPRCSCNKVIXKLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxyhexahydro-1H-isoindole-1,3(2H)-dione, also known as MMHID, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. MMHID is a cyclic imide that is structurally similar to thalidomide, a drug that was originally developed as a sedative but was later found to have anti-inflammatory and immunomodulatory properties. MMHID has been shown to have similar properties, and research has focused on its potential as a treatment for a variety of conditions.

Mechanism of Action

The mechanism of action of 2-Methoxyhexahydro-1H-isoindole-1,3(2H)-dione is not fully understood, but it is thought to involve the modulation of the immune system and the inhibition of pro-inflammatory cytokines. 2-Methoxyhexahydro-1H-isoindole-1,3(2H)-dione has also been shown to inhibit the activity of NF-kappaB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
2-Methoxyhexahydro-1H-isoindole-1,3(2H)-dione has been shown to have a variety of biochemical and physiological effects, including the inhibition of angiogenesis, the induction of apoptosis in cancer cells, and the modulation of the immune system. 2-Methoxyhexahydro-1H-isoindole-1,3(2H)-dione has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Advantages and Limitations for Lab Experiments

One advantage of 2-Methoxyhexahydro-1H-isoindole-1,3(2H)-dione is that it has been extensively studied and its properties are well understood. This makes it a useful tool for researchers who are interested in studying the mechanisms of inflammation, cancer, and autoimmune diseases. However, one limitation of 2-Methoxyhexahydro-1H-isoindole-1,3(2H)-dione is that it can be difficult to synthesize, which can make it expensive and time-consuming to work with.

Future Directions

There are many potential future directions for research on 2-Methoxyhexahydro-1H-isoindole-1,3(2H)-dione. One area of interest is the development of new synthetic methods that are more efficient and cost-effective. Another area of interest is the development of new derivatives of 2-Methoxyhexahydro-1H-isoindole-1,3(2H)-dione that have improved properties, such as increased potency or selectivity. Finally, research on the use of 2-Methoxyhexahydro-1H-isoindole-1,3(2H)-dione in combination with other drugs or therapies is also an area of interest, as it may lead to improved treatment outcomes for a variety of conditions.

Scientific Research Applications

Research on 2-Methoxyhexahydro-1H-isoindole-1,3(2H)-dione has focused on its potential as a treatment for a variety of conditions, including cancer, inflammation, and autoimmune diseases. 2-Methoxyhexahydro-1H-isoindole-1,3(2H)-dione has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It has also been shown to have anti-tumor activity by inducing apoptosis in cancer cells and inhibiting angiogenesis.

properties

IUPAC Name

2-methoxy-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-13-10-8(11)6-4-2-3-5-7(6)9(10)12/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRCSCNKVIXKLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON1C(=O)C2CCCCC2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622322
Record name 2-Methoxyhexahydro-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxyhexahydro-1H-isoindole-1,3(2H)-dione

CAS RN

96796-34-8
Record name 2-Methoxyhexahydro-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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